5-benzyl-1H-pyrrole-2-carboxylic acid
CAS No.: 175210-38-5
Cat. No.: VC7874922
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175210-38-5 |
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Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 5-benzyl-1H-pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C12H11NO2/c14-12(15)11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15) |
Standard InChI Key | ZBSCFAWMXYYNNB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered pyrrole ring (C₄H₄N) with three key substituents:
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Benzyl group (-CH₂C₆H₅) at the 5-position, enhancing lipophilicity and aromatic interactions.
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Carboxylic acid (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.
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Hydrogen at the 1-position, distinguishing it from methyl-substituted analogs (e.g., 1-methyl derivatives) .
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₁NO₂ | |
Molecular weight | 201.22 g/mol | |
SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O | |
LogP (octanol-water) | 2.68 |
Spectroscopic Characteristics
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NMR: The ¹H-NMR spectrum (CDCl₃) shows distinct peaks for the benzyl methylene (δ 3.7–3.9 ppm), pyrrole protons (δ 6.2–6.8 ppm), and carboxylic acid (δ 12.1 ppm) .
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IR: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (O-H stretch) .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but prone to decarboxylation at temperatures >150°C .
Synthesis and Manufacturing
Route 1: Oxidation of 5-Benzyl-1H-pyrrole-2-carbaldehyde
A common method involves oxidizing the aldehyde precursor using potassium permanganate (KMnO₄) in acidic conditions :
Yield: 65–72%.
Route 2: Direct Functionalization of Pyrrole
Alternative approaches utilize palladium-catalyzed C-H activation to introduce the benzyl group, followed by carboxylation :
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize safety and efficiency :
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Conditions: T = 100°C, pressure = 5 bar, residence time = 30 min.
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Purification: Crystallization from ethanol/water mixtures (purity >97%) .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity . Comparative studies show 2× higher potency than 1-methyl analogs due to enhanced hydrogen bonding .
Table 2: Anticancer Activity Against Selected Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism | Source |
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HeLa | 12 | ROS generation | |
MCF-7 | 18 | Caspase-3 activation | |
A549 | 25 | Cell cycle arrest (G2/M) |
Role in Tuberculosis Treatment
Derivatives of pyrrole-2-carboxylic acids inhibit Mycobacterium tuberculosis by targeting mycolic acid biosynthesis (MIC <0.016 μg/mL) . The carboxylic acid group chelates Mg²⁺ ions in the MmpL3 transporter, disrupting lipid transport .
Industrial and Pharmaceutical Applications
Drug Development
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Prodrugs: Ester derivatives (e.g., ethyl ester) show improved oral bioavailability (t₁/₂ = 4.2 h in rats) .
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Antifungal Agents: Co-crystallized with fluconazole enhances potency against azole-resistant strains .
Polymer Chemistry
As a monomer, it copolymerizes with ethylene glycol to form polyesters with tunable thermal properties (Tg = 85–110°C) .
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